Digitoxigenin

Catalog No.
S526082
CAS No.
143-62-4
M.F
C23H34O4
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digitoxigenin

CAS Number

143-62-4

Product Name

Digitoxigenin

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1

InChI Key

XZTUSOXSLKTKJQ-CESUGQOBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Digitoxigenin; Cerberigenin; Thevetigenin; Echujetin; Digitoxigenine;

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O

The exact mass of the compound Digitoxigenin is 374.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407806. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitoxin. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]. However, this does not mean our product can be used or applied in the same or a similar way.

Digitoxigenin (CAS 143-62-4) is the aglycone, or non-sugar portion, of the cardiac glycoside digitoxin. As a member of the cardenolide family, its primary and most well-characterized biological activity is the potent inhibition of the Na+/K+-ATPase enzyme, a crucial transmembrane pump found in most animal cells. [1] This inhibitory action is the basis for its use in biochemical assays and as a reference compound in the study of cardiac glycosides. Structurally, it is a C23 steroid featuring a five-membered lactone ring at the C-17 position, a feature that is critical for its biological activity and differentiates it from bufadienolides. [2] Its utility as a research chemical is defined by its specific potency, lipophilicity, and its role as a direct precursor for the synthesis of various glycoside derivatives and molecular probes. [3]

While structurally similar to other cardenolide aglycones like digoxigenin, digitoxigenin is not functionally interchangeable. The sole difference—a hydroxyl group at the C-12 position in digoxigenin—results in significant variations in biological potency, isoform selectivity of Na+/K+-ATPase inhibition, and lipophilicity. [REFS-1, REFS-2] These differences directly impact experimental outcomes, affecting everything from effective concentrations in cell-based assays to binding kinetics and membrane permeability. For instance, the absence of the C-12 hydroxyl group in digitoxigenin contributes to its distinct lipophilic character, which can be a critical parameter in formulation and cell penetration studies. [3] Substituting digitoxigenin with its hydroxylated analog, digoxigenin, or with glycosylated forms like digoxin, will alter the quantitative results of an assay and compromise the reproducibility of a synthetic procedure, making precise compound selection essential for reliable research.

Exceptional Potency in Na+/K+-ATPase Inhibition

In a direct comparison of Na+/K+-ATPase inhibition in human red blood cells, Digitoxigenin demonstrated the highest potency among several tested cardiac glycosides and their aglycones. It exhibited an IC50 of 1.4 x 10⁻¹¹ M for the high-affinity binding site, making it significantly more potent than its close structural analog Digoxigenin (IC50 = 5.5 x 10⁻⁹ M) and the common benchmark Ouabain (IC50 = 2.8 x 10⁻⁹ M) in this assay. [1]

Evidence DimensionNa+/K+-ATPase Inhibition (High-Affinity Site IC50)
Target Compound Data1.4 x 10⁻¹¹ M (Digitoxigenin)
Comparator Or BaselineDigoxigenin: 5.5 x 10⁻⁹ M; Ouabain: 2.8 x 10⁻⁹ M
Quantified Difference~390-fold more potent than Digoxigenin; ~200-fold more potent than Ouabain
ConditionsInhibition of ⁸⁶Rb uptake in human red blood cells.

For researchers requiring maximal inhibition at the lowest possible concentration, Digitoxigenin offers a significant potency advantage, reducing required material and minimizing potential off-target effects.

Distinct Cytotoxicity Profile in Cancer Cell Lines

When evaluated for cytotoxicity against a panel of six human cancer cell lines, Digitoxigenin was identified as a less potent cytotoxic agent compared to its glycosylated parent compound, Digitoxin, and other glycosides. The mean IC50 for Digitoxigenin was 645 nmol/L, whereas Digitoxin was significantly more potent with a mean IC50 of 124 nmol/L. The closely related glycoside Digoxin had a mean IC50 of 344 nmol/L. [1] This highlights the critical role of the sugar moiety in enhancing cytotoxicity.

Evidence DimensionMean Cytotoxicity (IC50)
Target Compound Data645 nmol/L (Digitoxigenin)
Comparator Or BaselineDigitoxin: 124 nmol/L; Digoxin: 344 nmol/L
Quantified Difference~5.2-fold less potent than Digitoxin; ~1.9-fold less potent than Digoxin
ConditionsCell viability assay across a panel of 6 human cancer cell lines (A-549, Ca Ski, HeLa, NCI-H460, PC-3, U-251 MG).

This makes Digitoxigenin a crucial negative control or baseline compound in studies aiming to isolate the specific contribution of the sugar moieties of cardiac glycosides to their anticancer activity.

Superior Precursor Suitability for Stereoselective Synthesis

Digitoxigenin serves as a validated and efficient starting material for the convergent and stereocontrolled synthesis of complex glycosides like digitoxin and its analogs. [1] Palladium-catalyzed glycosylation of digitoxigenin proceeds with high yield (86%) and as a single diastereomer. [2] This high degree of stereocontrol and yield makes it a more reliable and predictable precursor for building complex glycosylated derivatives compared to starting with more complex glycosides (e.g., digoxin) which would require deglycosylation and subsequent reglycosylation, a less efficient process.

Evidence DimensionSynthetic Yield in Stereoselective Glycosylation
Target Compound Data86% yield as a single diastereomer
Comparator Or BaselineAlternative multi-step deglycosylation/reglycosylation routes from existing glycosides.
Quantified DifferenceProvides a more direct and higher-yielding route to specific glycosides.
ConditionsPalladium-catalyzed glycosylation with a pyranone.

For medicinal chemists creating novel glycoside libraries or probes, procuring Digitoxigenin as the aglycone core provides a more efficient, higher-yielding, and stereochemically precise synthetic starting point.

High-Potency Reference Standard in Na+/K+-ATPase Assays

Due to its exceptionally high potency (IC50 ≈ 14 pM) against the Na+/K+-ATPase high-affinity site, Digitoxigenin is the right choice as a positive control or reference standard in high-throughput screening campaigns or detailed kinetic studies where maximal inhibition is required at picomolar concentrations. [1]

Core Aglycone for Medicinal Chemistry and Synthesis of Glycoside Libraries

Digitoxigenin is the preferred precursor for synthetic projects requiring the controlled, iterative addition of sugar moieties. Its proven utility in high-yield, stereoselective palladium-catalyzed glycosylations makes it the ideal starting block for creating novel cardiac glycoside analogs for structure-activity relationship (SAR) studies. [2]

Negative Control for Investigating Glycoside-Specific Cytotoxicity

In cancer research focused on the therapeutic potential of cardiac glycosides, Digitoxigenin's significantly lower cytotoxicity compared to its glycosylated forms (e.g., digitoxin) makes it an essential tool. It allows researchers to specifically dissect the contribution of the aglycone core versus the sugar residues to the overall anticancer effect. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

374.24570956 Da

Monoisotopic Mass

374.24570956 Da

Heavy Atom Count

27

LogP

2.64 (LogP)

Appearance

Solid powder

Melting Point

253.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S63WOD4VOL

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

143-62-4

Wikipedia

Digitoxigenin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]

Dates

Last modified: 08-15-2023
1: Prinsloo G, Marokane CK, Street RA. Anti-HIV activity of southern African plants: Current developments, phytochemistry and future research. J Ethnopharmacol. 2018 Jan 10;210:133-155. doi: 10.1016/j.jep.2017.08.005. Epub 2017 Aug 12. Review. PubMed PMID: 28807850.
2: Ng SC. Emerging leadership lecture: Inflammatory bowel disease in Asia: emergence of a "Western" disease. J Gastroenterol Hepatol. 2015 Mar;30(3):440-5. doi: 10.1111/jgh.12859. Review. PubMed PMID: 25469874.
3: Manunta P, Ferrandi M, Messaggio E, Ferrari P. A new antihypertensive agent that antagonizes the prohypertensive effect of endogenous ouabain and adducin. Cardiovasc Hematol Agents Med Chem. 2006 Jan;4(1):61-6. Review. PubMed PMID: 16529550.
4: Ferrandi M, Manunta P, Ferrari P, Bianchi G. The endogenous ouabain: molecular basis of its role in hypertension and cardiovascular complications. Front Biosci. 2005 Sep 1;10:2472-7. Review. PubMed PMID: 15970509.
5: Knudsen T. The Na+/K(+)-pump in rat peritoneal mast cells: some aspects of regulation of activity and cellular function. Dan Med Bull. 1995 Nov;42(5):441-54. Review. PubMed PMID: 8747801.
6: LeWinn EB. The steroidal actions of digitalis. Perspect Biol Med. 1984 Winter;27(2):183-99. Review. PubMed PMID: 6371702.

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